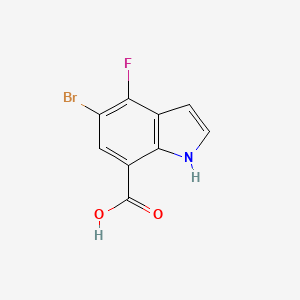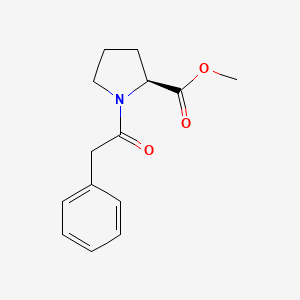
(2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester is a synthetic compound that has garnered interest in various fields of scientific research It is a derivative of proline, an amino acid, and features a phenylacetyl group attached to the nitrogen atom of the proline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester typically involves the esterification of proline followed by the acylation of the resulting ester with phenylacetyl chloride. The process can be summarized in the following steps:
Esterification of Proline: Proline is reacted with methanol in the presence of an acid catalyst such as trimethylchlorosilane to form proline methyl ester.
Acylation with Phenylacetyl Chloride: The proline methyl ester is then acylated with phenylacetyl chloride under Schotten-Baumann conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
化学反应分析
Types of Reactions
(2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
(2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on cellular processes and its role in modulating biological pathways.
Medicine: Research has explored its neuroprotective and nootropic properties, making it a candidate for the treatment of neurodegenerative diseases and cognitive disorders
Industry: It is used in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of (2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester involves its interaction with various molecular targets and pathways:
Neuroprotective Effects: The compound has been shown to exert antioxidant and anti-inflammatory effects, protecting neurons from damage caused by oxidative stress and inflammation.
Modulation of Neurotransmitter Systems: It may influence the activity of neurotransmitter systems such as the cholinergic and glutamatergic systems, enhancing cognitive function and memory.
Calcium Ion Modulation: Studies have indicated that the compound can modulate intracellular calcium levels, affecting neuronal signaling and plasticity.
相似化合物的比较
(2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester can be compared with other similar compounds to highlight its uniqueness:
N-phenylacetylglycyl-L-proline ethyl ester:
Cycloprolylglycine: An endogenous neuropeptide with neuroprotective and nootropic effects, structurally related to this compound but naturally occurring.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool in the study of neuroprotection, cognitive enhancement, and organic synthesis.
属性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
methyl (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-8-5-9-15(12)13(16)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m0/s1 |
InChI 键 |
XVFKQIPKRSNKQQ-LBPRGKRZSA-N |
手性 SMILES |
COC(=O)[C@@H]1CCCN1C(=O)CC2=CC=CC=C2 |
规范 SMILES |
COC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methylthieno[2,3-b]pyridin-4(7H)-one](/img/structure/B8450764.png)
![2-[2-(3,4-Dichlorophenyl)thiazol-4-yl]acetonitrile](/img/structure/B8450774.png)
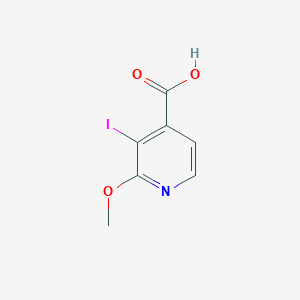
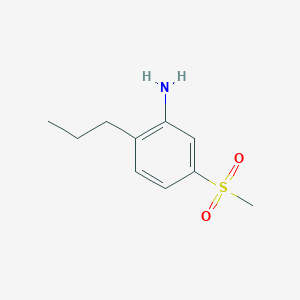
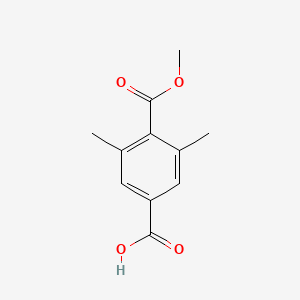
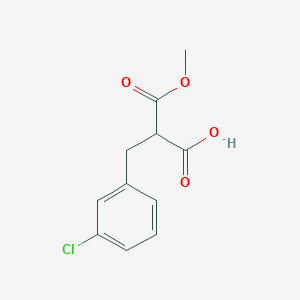
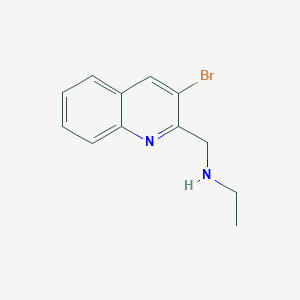
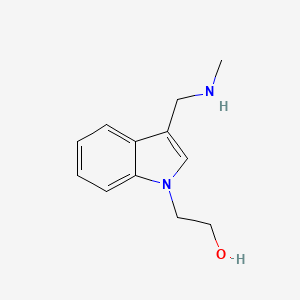
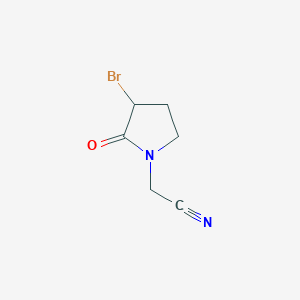

![methyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8450857.png)
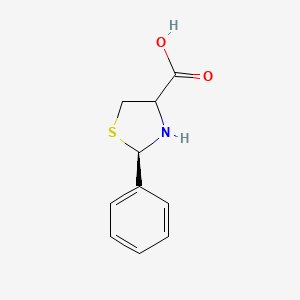
![N-(4-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine-4-amine](/img/structure/B8450868.png)
